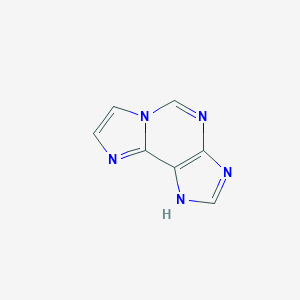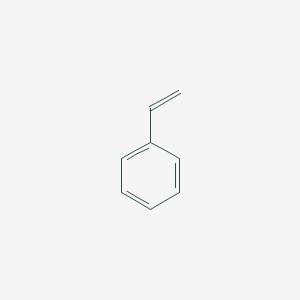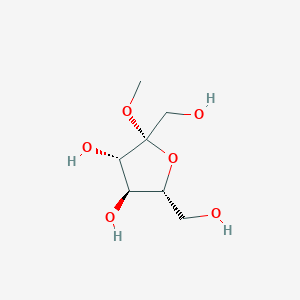
Copper nitrate basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper trihydroxide nitrate, also known as basic copper nitrate, is a chemical compound with the formula Cu₂(NO₃)(OH)₃. It is a light blue or greenish crystalline solid that is insoluble in water but soluble in dilute acids and ammonia. This compound is often encountered in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicopper trihydroxide nitrate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) nitrate with sodium hydroxide. The reaction proceeds as follows: [ 2 \text{Cu(NO}_3\text{)}_2 + 3 \text{NaOH} \rightarrow \text{Cu}_2(\text{NO}_3)(\text{OH})_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, dicopper trihydroxide nitrate is often produced by the controlled hydrolysis of copper(II) nitrate solutions. The process involves maintaining a specific pH range (typically between 4 and 7) to ensure the formation of the desired product. The reaction is carried out at elevated temperatures to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: Dicopper trihydroxide nitrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper(I) compounds under appropriate conditions.
Substitution: The hydroxide groups in dicopper trihydroxide nitrate can be substituted by other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Solutions of chloride or sulfate salts.
Major Products Formed:
Oxidation: Copper(II) oxide or other higher oxidation state copper compounds.
Reduction: Copper(I) oxide or elemental copper.
Substitution: Copper chloride or copper sulfate.
Scientific Research Applications
Dicopper trihydroxide nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper compounds and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in certain medications.
Mechanism of Action
The mechanism of action of dicopper trihydroxide nitrate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s hydroxide groups can form hydrogen bonds with biological molecules, altering their structure and function. Additionally, its nitrate groups can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Dicopper chloride trihydroxide (Cu₂(OH)₃Cl): Similar in structure but contains chloride instead of nitrate.
Copper(II) hydroxide (Cu(OH)₂): Lacks the nitrate group and has different solubility properties.
Copper(II) nitrate (Cu(NO₃)₂): Contains nitrate but lacks the hydroxide groups.
Uniqueness: Dicopper trihydroxide nitrate is unique due to its combination of hydroxide and nitrate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where both basic and oxidizing properties are required .
Properties
CAS No. |
12158-75-7 |
|---|---|
Molecular Formula |
Cu(NO3)2·3Cu(OH)2 |
Molecular Weight |
480.22 g/mol |
IUPAC Name |
copper;hydroxide;nitrate |
InChI |
InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q;-1;/p-1 |
InChI Key |
NSJLXXYJHBIVIQ-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Cu+2].[Cu+2] |
Canonical SMILES |
[N+](=O)([O-])[O-].[OH-].[Cu] |
boiling_point |
Sublimes |
Color/Form |
Large, blue-green, orthorhombic crystals |
density |
2.32 at 68 °F (USCG, 1999) |
melting_point |
238.1 °F (USCG, 1999) 255-256 °C |
Key on ui other cas no. |
3251-23-8 10402-29-6 |
physical_description |
Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |
solubility |
Sol in water, ethyl acetate, dioxane |
Synonyms |
copper(II) nitrate cupric nitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















